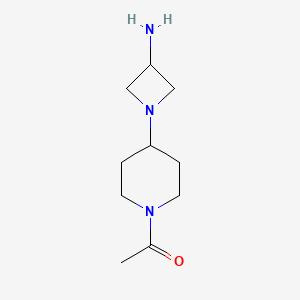

1-(4-(3-Aminoazetidin-1-yl)piperidin-1-yl)ethan-1-one

Übersicht

Beschreibung

1-(4-(3-Aminoazetidin-1-yl)piperidin-1-yl)ethan-1-one, or 1-AEP, is an organic compound with an interesting range of properties and applications. It has been used as a building block for the synthesis of numerous biologically active compounds, as well as for the development of new drugs. It has also been used as a model compound to study the mechanism of action of various drugs.

Wissenschaftliche Forschungsanwendungen

Synthese von Piperidinderivaten

Piperidin und seine Derivate sind in der pharmazeutischen Industrie von entscheidender Bedeutung und bilden das Rückgrat verschiedener Medikamente. Die fragliche Verbindung kann in intra- und intermolekularen Reaktionen verwendet werden, um eine Vielzahl von Piperidinderivaten zu erzeugen, wie z. B. substituierte Piperidine, Spiropiperidine, kondensierte Piperidine und Piperidinone. Diese Derivate haben aufgrund ihrer biologischen Aktivität bedeutende Anwendungen im Arzneimittel-Design .

Pharmakologische Anwendungen

Der Piperidin-Rest ist in mehr als zwanzig Klassen von Pharmazeutika vorhanden, einschließlich Alkaloide. Die Verbindung „1-(4-(3-Aminoazetidin-1-yl)piperidin-1-yl)ethan-1-one“ kann bei der Entdeckung und biologischen Bewertung potenzieller Medikamente eingesetzt werden. Sie spielt eine bedeutende Rolle bei der Entwicklung neuer Arzneimittelverbindungen mit verschiedenen pharmakologischen Aktivitäten .

Aktivität im Zentralnervensystem

Diese Verbindung wurde als hochwirksamer, nicht-imidazolischer Histamin-H3-Rezeptor-Agonist identifiziert. Sie zeigt vielversprechende Ergebnisse bei der Regulierung der Neurotransmitterfreisetzung, was für kognitive Funktionen, Schlaf-Wach-Regulation und Nahrungsaufnahme entscheidend ist. Ihre Rolle in der Aktivität des Zentralnervensystems könnte zur Entwicklung neuer Behandlungen für neurologische Störungen führen .

Arzneimittelforschung und -entwicklung

Die einzigartige Struktur dieser Verbindung macht sie zu einem wertvollen Werkzeug in der Arzneimittelforschung. Ihre Fähigkeit, als partieller Agonist für den H3-Rezeptor zu wirken, deutet auf ein Potenzial für die Entwicklung neuartiger Therapeutika hin, die den Histaminspiegel modulieren und damit verbundene Zustände behandeln könnten .

Antinozizeptive Wirkungen

Derivate von Piperidin, wie z. B. die fragliche Verbindung, haben in präklinischen Modellen antinozizeptive Wirkungen gezeigt. Dies deutet auf potenzielle Anwendungen in der Schmerztherapie und auf die Entwicklung neuer Analgetika hin .

Synthese von Benzimidazolderivaten

Die Verbindung kann auch zur Synthese von Benzimidazolderivaten verwendet werden, die verschiedene pharmakologische Eigenschaften besitzen. Diese Derivate werden auf ihr Potenzial als Therapeutika in verschiedenen medizinischen Bereichen untersucht .

Wirkmechanismus

The exact mechanism of action of 1-AEP is not yet fully understood. However, it is known that it binds to certain receptors in the body, which can lead to various biochemical and physiological effects. It is also thought to interact with certain enzymes, which can lead to the activation of certain pathways in the body.

Biochemical and Physiological Effects

The biochemical and physiological effects of 1-AEP are not yet fully understood. However, it is known that it binds to certain receptors in the body, which can lead to various biochemical and physiological effects. These effects can include changes in gene expression, changes in hormone levels, and changes in enzyme activity.

Vorteile Und Einschränkungen Für Laborexperimente

1-AEP has several advantages for use in laboratory experiments. It is a relatively stable compound, which makes it suitable for use in a variety of applications. Additionally, it is relatively inexpensive, which makes it an attractive option for researchers on a budget. However, there are also some limitations to its use in laboratory experiments. For example, it is not very soluble in water, which can make it difficult to use in certain applications. Additionally, it is not very stable in the presence of light or high temperatures, which can limit its use in certain experiments.

Zukünftige Richtungen

1-AEP has a wide range of potential applications, and there are numerous possible future directions for its use. For example, it could be used to develop new drugs with improved efficacy and safety profiles. Additionally, it could be used to study the structure-activity relationships of various biologically active compounds. It could also be used to develop new methods for synthesizing biologically active compounds. Finally, it could be used to study the mechanism of action of various drugs, and to develop new methods for targeting specific receptors in the body.

Eigenschaften

IUPAC Name |

1-[4-(3-aminoazetidin-1-yl)piperidin-1-yl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19N3O/c1-8(14)12-4-2-10(3-5-12)13-6-9(11)7-13/h9-10H,2-7,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXZQLEJYZPKHIJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCC(CC1)N2CC(C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(3-(pyridin-4-yl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl)ethan-1-amine](/img/structure/B1491648.png)

![1-Ethyl-3-(pyrazin-2-yl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole](/img/structure/B1491651.png)

![1-Ethyl-3-(pyridin-2-yl)-1,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole](/img/structure/B1491652.png)

![1-Ethyl-3-(pyridin-4-yl)-1,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole](/img/structure/B1491653.png)

![6-(tert-butyl)-1-(cyclopropylmethyl)-1H-imidazo[1,2-b]pyrazole](/img/structure/B1491654.png)

![2-(6-cyclobutyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethan-1-amine](/img/structure/B1491655.png)

![2-(6-(furan-3-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)acetic acid](/img/structure/B1491656.png)

![2-(3-(piperidin-4-yl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl)ethan-1-amine](/img/structure/B1491659.png)

![6-ethyl-1-methyl-1H-imidazo[1,2-b]pyrazole](/img/structure/B1491660.png)

![6-ethyl-1-isopropyl-1H-imidazo[1,2-b]pyrazole](/img/structure/B1491661.png)

![7-(azidomethyl)-1-ethyl-1H-imidazo[1,2-b]pyrazole](/img/structure/B1491669.png)

![7-(azidomethyl)-1-isobutyl-1H-imidazo[1,2-b]pyrazole](/img/structure/B1491670.png)